molecular formula C10H5BrF3NO2 B13689092 4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid

4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid

Cat. No.: B13689092
M. Wt: 308.05 g/mol
InChI Key: QSXVQMOEVCZLOF-UHFFFAOYSA-N
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Description

4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid typically involves the reaction of 3-bromo-2-ethynyl-5-(trifluoromethyl)aniline with potassium tert-butoxide in N-methylpyrollidinone at 0°C. This reaction is followed by various purification steps to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

    Substitution: Organolithium reagents, Grignard reagents.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted indoles and indole derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

    Medicine: Explored for drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, contributing to its anti-inflammatory and anti-cancer effects .

Comparison with Similar Compounds

    4-Bromo-6-(trifluoromethyl)-1H-indole: A closely related compound with similar biological activities.

    4-Bromo-6-(trifluoromethyl)pyrimidine: Another compound with a trifluoromethyl group, used in medicinal chemistry.

    4-Bromo-6-(trifluoromethyl)benzimidazole: Known for its applications in drug discovery.

Uniqueness: 4-Bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid stands out due to its specific substitution pattern on the indole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H5BrF3NO2

Molecular Weight

308.05 g/mol

IUPAC Name

4-bromo-6-(trifluoromethyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H5BrF3NO2/c11-6-1-4(10(12,13)14)2-7-5(6)3-8(15-7)9(16)17/h1-3,15H,(H,16,17)

InChI Key

QSXVQMOEVCZLOF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2)C(=O)O)Br)C(F)(F)F

Origin of Product

United States

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